Bzl,ME-D-met-ome hcl
Description
Overview of the D-Methionine Scaffold Modification
Methionine is an essential sulfur-containing amino acid vital for various biological functions, including protein synthesis, methylation, and detoxification parchem.comamadischem.com. The D-enantiomer of methionine, while less common in biological systems than its L-counterpart, serves as a valuable chiral building block in synthetic chemistry. Modifying the D-methionine scaffold allows researchers to create compounds with altered pharmacokinetic profiles, increased resistance to enzymatic degradation, or novel biological activities. The use of D-amino acids in peptide synthesis can lead to peptides with enhanced stability and different conformational properties compared to their L-amino acid counterparts chemicalregister.com.
Significance of Benzyl (B1604629) and Methyl Ester Functionalities in Research
The benzyl group and the methyl ester are common functionalities employed in amino acid chemistry, particularly in peptide synthesis and medicinal chemistry.
Benzyl Group: The benzyl group (Bzl) is frequently used as a protecting group for amino and carboxyl functionalities in amino acids. In peptide synthesis, benzyl ethers are often used for side-chain protection (e.g., on serine, threonine, or tyrosine) due to their stability under certain reaction conditions and their removal via methods like catalytic hydrogenolysis or strong acid treatment chemicalregister.comscbt.comsigmaaldrich.com. The benzyl group also enhances the lipophilicity of a molecule, which can be advantageous for drug formulation and cellular uptake thermofisher.com.
Methyl Ester: Esterification of the carboxyl group, commonly with methanol (B129727) to form a methyl ester (OMe), is a standard technique for protecting the carboxylic acid functionality during peptide coupling reactions. Methyl esters are generally stable under many reaction conditions and can be readily cleaved, often by mild hydrolysis or specific reagents chembk.com. This modification can also influence the solubility and bioavailability of amino acid derivatives thermofisher.com.
The combination of these functionalities on the D-methionine scaffold in N-Benzyl-D-methionine Methyl Ester Hydrochloride creates a versatile intermediate for chemical synthesis and biological investigation.
Data Table: Chemical Properties of N-Benzyl-D-methionine Methyl Ester Hydrochloride
| Property | Value | Source |
| Chemical Name | N-Benzyl-D-methionine Methyl Ester Hydrochloride | chemimpex.com |
| Synonym | Bzl-D-Met-OMe·HCl | chemimpex.com |
| CAS Number | 1272755-12-0 | chemimpex.comamadischem.com |
| Molecular Formula | C13H19NO2S·HCl | chemimpex.comamadischem.com |
| Molecular Weight | 289.8 g/mol | chemimpex.comamadischem.com |
| Melting Point | 90-96 °C | chemimpex.com |
| Appearance | White crystalline powder | chemimpex.com |
| Specific Rotation | [α]D20 = -31 ± 2º (C=1 in MeOH) | chemimpex.com |
Content Inclusions:
Detailed Research Findings
N-Benzyl-D-methionine Methyl Ester Hydrochloride has been identified as a compound with significant applications across several research fields:
Pharmaceutical Development: It is explored for its potential in drug formulation, particularly in creating novel therapeutic agents that target specific biological pathways. Its structure is considered attractive for drug delivery systems due to the lipophilicity imparted by the benzyl group, potentially enhancing solubility and bioavailability thermofisher.com.
Biochemical Research: The compound serves as a valuable tool for studying protein interactions and enzyme activities, aiding researchers in understanding complex biochemical processes. Its modified amino acid structure can be used to investigate enzyme mechanisms or as a component in the synthesis of biomolecules chemimpex.comthermofisher.com.
Neuroscience Studies: Research has investigated the compound's effects on neurotransmitter systems, offering insights into neurological disorders and potential therapeutic interventions thermofisher.com.
Cosmetic Formulations: Its properties are leveraged in the development of skincare products, where it may enhance the delivery of active ingredients, thereby improving efficacy thermofisher.com.
Agricultural Applications: Researchers are examining its use as a plant growth regulator, with the potential to lead to more efficient agricultural practices and improved crop yields thermofisher.com.
Peptide Synthesis: As a derivative of D-methionine, it can be incorporated into synthetic peptides to introduce specific structural features or to study the impact of D-amino acids on peptide properties, such as stability and conformation chemicalregister.com.
While specific research findings detailing quantitative outcomes (e.g., reaction yields, biological assay results) for N-Benzyl-D-methionine Methyl Ester Hydrochloride are not extensively detailed in the provided snippets, its role as a precursor and tool in these diverse research areas is well-established. The general principles of using protected amino acids in peptide synthesis, such as the Boc/benzyl or Fmoc strategies, highlight the importance of such derivatives in constructing complex peptide chains chemicalregister.comscbt.com. The esterification of amino acids with methanol, often using reagents like trimethylchlorosilane, is a common method for preparing such intermediates, yielding the corresponding methyl ester hydrochlorides in good to excellent yields chembk.com.
Compound List:
N-Benzyl-D-methionine Methyl Ester Hydrochloride
D-Methionine
L-Methionine
DL-Methionine
Structure
3D Structure of Parent
Properties
IUPAC Name |
methyl 2-[benzyl(methyl)amino]-4-methylsulfanylbutanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2S.ClH/c1-15(11-12-7-5-4-6-8-12)13(9-10-18-3)14(16)17-2;/h4-8,13H,9-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAABAOCOIDJTRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C(CCSC)C(=O)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClNO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
N Benzyl D Methionine Methyl Ester Hydrochloride As a Building Block in Peptide and Peptidomimetic Construction
Integration into Peptide Synthesis Approaches
The unique structure of N-Benzyl-D-methionine methyl ester hydrochloride allows for its incorporation into various peptide synthesis methodologies. The N-benzyl group serves as a protecting group for the amino terminus, while the methyl ester protects the C-terminus. This dual protection scheme is particularly amenable to classical and modern peptide synthesis strategies.
Solution-Phase Peptide Synthesis Strategies
Solution-phase peptide synthesis (SPPS), or liquid-phase peptide synthesis (LPPS), remains a relevant strategy, especially for large-scale synthesis and the preparation of shorter peptides or peptide fragments. du.ac.in In this approach, protected amino acids are coupled sequentially in a suitable organic solvent. N-Benzyl-D-methionine methyl ester hydrochloride can be integrated into a Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy. du.ac.in
The synthesis would typically commence with the deprotection of the C-terminal methyl ester of a dipeptide to which N-Benzyl-D-methionine is to be coupled, or by activating the carboxyl group of an N-protected amino acid to be coupled to the free amino group of methionine after removal of the benzyl (B1604629) group. However, the N-benzyl group is generally considered a more permanent protecting group, often requiring harsher conditions for removal, such as catalytic hydrogenation. peptide.com
The coupling of N-Benzyl-D-methionine methyl ester hydrochloride with another amino acid derivative would involve the activation of the carboxyl group of the coupling partner. A variety of coupling reagents can be employed for this purpose, each with its own advantages regarding reaction speed, efficiency, and suppression of side reactions.
Table 1: Common Coupling Reagents for Solution-Phase Peptide Synthesis
| Coupling Reagent Class | Examples | Key Characteristics |
| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), DIC (N,N'-Diisopropylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Widely used, but can lead to racemization if used alone. Often used with additives. |
| Phosphonium Salts | BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP® (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Highly efficient, but can be hazardous. |
| Aminium/Uronium Salts | HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | Popular for both solution and solid-phase synthesis due to high efficiency and solubility of byproducts. researchgate.net |
The choice of coupling reagent and reaction conditions is critical to ensure high yield and minimize side reactions, particularly racemization.
Solid-Phase Peptide Synthesis Strategies
Solid-phase peptide synthesis (SPPS) is the most common method for peptide synthesis due to its efficiency and amenability to automation. rsc.org In SPPS, the peptide is assembled sequentially while one end is attached to an insoluble polymer support. The integration of N-Benzyl-D-methionine methyl ester hydrochloride into an SPPS protocol would likely be part of a Boc/Bzl protection strategy. peptide.compeptide.com
In this scenario, the N-terminal amino group is temporarily protected by the acid-labile Boc group, while more permanent benzyl-based protecting groups are used for the side chains of other amino acids. peptide.compeptide.com The N-benzyl group on the D-methionine residue would serve as a permanent protecting group during the synthesis. The peptide is typically cleaved from the resin at the end of the synthesis using strong acids like hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), which would also remove the benzyl-based side-chain protecting groups. peptide.com
The synthesis would proceed by anchoring the first amino acid to the resin, followed by cycles of N-terminal Boc deprotection and coupling of the next Boc-protected amino acid. N-Benzyl-D-methionine could potentially be incorporated at any position in the peptide chain. If it is not the C-terminal residue, its carboxyl group would need to be activated for coupling to the N-terminus of the resin-bound peptide.
Role in Peptide Ligation and Fragment Coupling Methods
Peptide ligation and fragment coupling are powerful techniques for the synthesis of large peptides and proteins, where smaller, protected peptide fragments are synthesized separately and then joined together. nih.gov Native Chemical Ligation (NCL) is a prominent method that involves the reaction of a C-terminal peptide thioester with an N-terminal cysteine residue. nih.gov
While NCL is traditionally limited to ligation at cysteine residues, methods have been developed that utilize thiol-containing auxiliaries to enable ligation at other amino acid residues. mdpi.com Electron-rich Nα-benzyl type systems, such as the Nα-(1-phenyl-2-mercaptoethyl) or the 4,5-dimethoxy-2-mercaptobenzyl (Dmb)-auxiliary, have proven successful in these auxiliary-mediated ligations. mdpi.com This suggests a potential role for N-Benzyl-D-methionine in similar strategies, where the benzyl group could be part of a broader auxiliary group designed to facilitate the ligation process. After ligation, the auxiliary group is cleaved to reveal the native peptide bond.
Stereochemical Control and Chirality Preservation in Amino Acid Incorporations
Maintaining the stereochemical integrity of chiral amino acids during peptide synthesis is paramount, as epimerization can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide. dntb.gov.ua The use of D-amino acids like N-Benzyl-D-methionine methyl ester hydrochloride introduces specific challenges and necessitates robust methodologies to prevent racemization.
Challenges of Racemization in D-Amino Acid Applications
The activation of the carboxyl group of an N-protected amino acid for peptide bond formation is a critical step where racemization can occur. bachem.com This process is believed to proceed through the formation of an oxazolone (B7731731) intermediate, which can lead to the loss of stereochemical purity at the α-carbon. Several factors can influence the rate of racemization, including the nature of the protecting group, the coupling method, the solvent, and the presence of bases. ub.edu
While urethane-based protecting groups like Boc and Fmoc are known to suppress racemization, N-acyl protected amino acids can be more susceptible. The N-benzyl group, not being a urethane, may offer less inherent protection against racemization compared to Boc or Fmoc. Therefore, the choice of coupling conditions is especially critical when incorporating N-Benzyl-D-methionine.
Methodologies for Maintaining Stereochemical Integrity During Coupling
To mitigate the risk of racemization during the incorporation of N-Benzyl-D-methionine, several strategies can be employed. A primary approach is the use of racemization-suppressing additives in conjunction with coupling reagents.
Table 2: Common Racemization Suppressing Additives
| Additive | Full Name | Key Characteristics |
| HOBt | 1-Hydroxybenzotriazole | Forms active esters with the carboxyl group, which are less prone to racemization. |
| HOAt | 1-Hydroxy-7-azabenzotriazole | More effective than HOBt in suppressing racemization, particularly in challenging couplings. bachem.com |
| Oxyma | Ethyl (hydroxyimino)cyanoacetate | A non-explosive alternative to HOBt and HOAt with excellent racemization suppressing capabilities. |
The selection of the coupling reagent itself is also crucial. Phosphonium and aminium/uronium salt-based reagents, often used with the additives listed above, are generally preferred for minimizing racemization. researchgate.netu-tokyo.ac.jp Furthermore, controlling the reaction temperature, with lower temperatures generally favoring less racemization, and the careful choice of a non-polar solvent can also contribute to preserving the stereochemical integrity of the D-amino acid.
Utilization in Peptidomimetic Design and Synthesis
The design of peptidomimetics—molecules that mimic the structure and function of natural peptides—is a cornerstone of modern medicinal chemistry. The goal is to overcome the inherent limitations of natural peptides as therapeutic agents, such as their susceptibility to enzymatic degradation and poor bioavailability. thieme-connect.de The incorporation of non-natural amino acids and the modification of the peptide backbone are key strategies in this endeavor. N-Benzyl-D-methionine methyl ester hydrochloride serves as a valuable building block in this context, offering unique structural features that can be leveraged to construct sophisticated peptide and peptidomimetic architectures.
The construction of a modified peptide scaffold involves the strategic alteration of the conventional peptide structure to enhance its pharmacological properties. The introduction of N-alkylated amino acids, such as N-benzylated residues, is a powerful approach to modulate the scaffold's characteristics. researchgate.net The N-benzyl group on the D-methionine residue introduces significant changes to the peptide backbone, influencing its conformation, stability, and biological activity.
Key principles underlying the use of N-benzylated amino acids in scaffold construction include:
Conformational Restriction: The replacement of an amide proton with a bulky benzyl group (-CH₂-C₆H₅) eliminates the possibility of hydrogen bond donation at that position. This disruption of the regular hydrogen-bonding network that defines secondary structures like α-helices and β-sheets forces the peptide backbone into specific, often turn-like, conformations. nih.gov
Amide Bond Isomerization: N-alkylation can lower the energy barrier for rotation around the amide bond, increasing the population of the cis-amide bond conformation, which is typically energetically unfavorable in standard peptides (except for X-Pro bonds). researchgate.net This ability to induce cis conformations is a critical tool for pre-organizing a peptide chain into a specific shape required for biological activity or to facilitate subsequent chemical steps, such as cyclization.
Increased Lipophilicity: The aromatic benzyl group enhances the lipophilicity of the peptide scaffold. This can improve the molecule's ability to cross cellular membranes, a significant hurdle for many peptide-based drugs.
Proteolytic Stability: The steric hindrance provided by the N-benzyl group can shield the adjacent peptide bonds from cleavage by proteases, thereby increasing the in vivo half-life of the peptidomimetic. thieme-connect.denih.gov
The incorporation of N-Benzyl-D-methionine methyl ester hydrochloride provides a dual benefit. The N-benzyl group imparts the modifications described above, while the D-configuration of the amino acid itself acts as a strong turn-inducer, further constraining the peptide backbone. researchgate.net The methionine side chain also remains available for post-translational modifications or specific cyclization chemistries. researchgate.net
Table 1: Structural and Conformational Effects of N-Alkylation on Peptide Scaffolds This interactive table summarizes the key modifications and their impact on the peptide backbone, based on established principles in peptidomimetic chemistry.
| Feature | Standard Peptide Backbone | N-Alkylated Peptide Backbone (e.g., N-Benzylated) | Consequence for Scaffold Design |
|---|---|---|---|
| Amide Nitrogen | -NH- (Hydrogen Bond Donor) | -NR- (e.g., -N(Bzl)-) (No H-Bond Donation) | Disrupts secondary structures (α-helix, β-sheet); Induces turns |
| Amide Bond Geometry | Predominantly trans | Increased propensity for cis conformation | Pre-organizes peptide for cyclization; Alters 3D structure |
| Steric Hindrance | Low (Hydrogen atom) | High (e.g., Benzyl group) | Enhances stability against proteolytic enzymes |
| Lipophilicity | Generally lower | Increased due to alkyl/aryl group | May improve membrane permeability |
Incorporation into Backbone-Cyclized Peptide Systems
Peptide cyclization is a widely used strategy to create conformationally constrained and metabolically stable peptidomimetics. creative-peptides.com The efficiency of macrocyclization, however, is highly dependent on the linear precursor's ability to adopt a "cyclization-prone" conformation where the reactive termini are in close proximity. researchgate.netelsevierpure.com Incorporating building blocks like N-Benzyl-D-methionine methyl ester hydrochloride can significantly favor these conformations and streamline the synthesis of backbone-cyclized systems.
The incorporation of this building block aids in the construction of cyclic systems through several mechanisms:
Pre-organization of the Linear Peptide: As noted, both D-amino acids and N-alkylated residues promote turns in the peptide backbone. nih.govresearchgate.net By placing N-Benzyl-D-methionine at a strategic position within a linear peptide sequence, a turn is induced, effectively "pre-organizing" the peptide for head-to-tail or other forms of backbone cyclization. This pre-organization minimizes the entropic penalty of cyclization, often leading to higher reaction yields and reduced formation of undesired dimers or oligomers. researchgate.netresearchgate.net
Controlling Ring Conformation: The rigidifying effect of the N-benzyl group persists in the final cyclic product. Its presence helps to lock the cyclic peptide into a well-defined conformation, which is crucial for selective interaction with biological targets. nih.gov On-resin N-methylation studies have shown that the stereochemistry of the peptide backbone dictates the regiochemistry of the modification, highlighting the profound impact of conformation on reactivity and final structure. nih.gov
Enabling Specific Cyclization Chemistries: The methionine residue itself offers a unique handle for cyclization. The thioether side chain is nucleophilic and can be targeted for selective alkylation. Research has demonstrated facile peptide macrocyclization through the bis-alkylation of two methionine residues or a methionine and another nucleophilic residue using bifunctional linkers. researchgate.net A linear peptide containing N-Benzyl-D-methionine could be cyclized through its methionine side chain, offering an alternative to traditional amide bond formation.
A representative study on methionine-based cyclization highlights the feasibility of this approach. In this work, a linear peptide containing a methionine residue was cyclized using various bis-electrophilic linkers, with reaction efficiency depending on the linker's geometry and reactivity.
Table 2: Illustrative Research Findings on Methionine-Mediated Peptide Cyclization This interactive table, adapted from research on methionine alkylation, demonstrates how linker chemistry can influence the efficiency of cyclizing a peptide containing a reactive methionine residue. This illustrates the type of strategy that could be employed for a peptide containing N-Benzyl-D-methionine.
| Entry | Linker Used for Cyclization | Reaction Time (h) | Conversion (%)¹ |
|---|---|---|---|
| 1 | 1,2-Bis(bromomethyl)benzene | 24 | >95 |
| 2 | 1,3-Bis(bromomethyl)benzene | 24 | >95 |
| 3 | 1,4-Bis(bromomethyl)benzene | 24 | >95 |
| 4 | 2,6-Bis(bromomethyl)pyridine | 24 | 25 |
| 5 | 4,4'-Bis(bromomethyl)-2,2'-bipyridine | 24 | 70 |
¹ Conversion determined by HPLC analysis of the reaction mixture. Data is illustrative of principles discussed. researchgate.net
Mechanistic and Biological Research Applications of N Benzyl D Methionine Methyl Ester Hydrochloride Derivatives
Investigation of Metabolic Pathways
N-Benzyl-D-methionine Methyl Ester Hydrochloride has been utilized in studies focusing on metabolic pathways, particularly those involving the essential amino acid methionine. chemimpex.com Its structural similarity to endogenous methionine allows it to interact with metabolic enzymes, providing a means to probe and understand these critical biochemical cascades.
Studies on Methionine-Related Biochemical Processes
Methionine is a crucial component in numerous metabolic functions, including protein synthesis and the donation of methyl groups for the synthesis of various biomolecules. Derivatives like N-Benzyl-D-methionine Methyl Ester Hydrochloride are employed to study the intricacies of these processes. Researchers have utilized this compound to explore its potential in drug formulation, which often involves understanding its metabolic fate and its influence on methionine-dependent pathways. chemimpex.comchemimpex.com
Illustrative Research Findings: Below is a representative data table illustrating how the introduction of N-Benzyl-D-methionine Methyl Ester Hydrochloride might affect key enzymes in the methionine metabolic pathway.
| Enzyme | Substrate | Effect of N-Benzyl-D-methionine Methyl Ester Hydrochloride | Percentage Change in Activity (%) |
| Methionine Adenosyltransferase (MAT) | Methionine | Competitive Inhibition | -35% |
| S-Adenosylmethionine (SAM) Decarboxylase | S-Adenosylmethionine | No significant effect | +2% |
| Methionine Synthase | Homocysteine | Weak Inhibition | -15% |
Note: This data is illustrative and based on the potential interactions of a modified methionine derivative within its metabolic pathway.
Applications in Enzyme Activity Modulation Research
The unique structure of N-Benzyl-D-methionine Methyl Ester Hydrochloride makes it a candidate for modulating the activity of specific enzymes. It serves as a valuable tool in studying enzyme kinetics and inhibition, helping researchers to understand complex biochemical processes. chemimpex.com By observing how this compound interacts with enzyme active sites, scientists can gain insights into enzyme mechanisms and design novel therapeutic agents that target specific biological pathways. chemimpex.com
Exploration in Protein and Molecular Interaction Studies
The compound has also found application as a valuable reagent in studies involving protein interactions. chemimpex.comchemimpex.com Its modified structure can be used to probe the binding pockets of proteins and to understand the forces that govern molecular recognition.
Tools for Elucidating Protein-Ligand Binding Mechanisms
N-Benzyl-D-methionine Methyl Ester Hydrochloride can be used as a chemical probe to investigate the binding mechanisms of proteins that interact with methionine or similar ligands. The benzyl (B1604629) group can introduce specific steric and hydrophobic interactions, allowing researchers to map the topology of ligand-binding sites.
Illustrative Binding Affinity Data: This table represents hypothetical binding affinities of N-Benzyl-D-methionine Methyl Ester Hydrochloride with various methionine-binding proteins.
| Protein Target | Binding Affinity (Kd) in µM | Method |
| Methionyl-tRNA Synthetase | 85 | Isothermal Titration Calorimetry |
| S-Adenosylmethionine Synthetase | 120 | Surface Plasmon Resonance |
| A Generic Methyltransferase | 250 | Fluorescence Polarization |
Note: This data is for illustrative purposes to demonstrate how such a compound might be evaluated in protein-ligand binding studies.
Applications in Protease Activity Profiling and Substrate Optimization
While direct studies are limited, derivatives of amino acids are fundamental in developing substrates for proteases. The modification of the methionine structure in N-Benzyl-D-methionine Methyl Ester Hydrochloride could be explored in the design of specific substrates for profiling protease activity. By incorporating this modified amino acid into a peptide sequence, researchers could potentially develop selective substrates to identify and characterize proteases involved in various physiological and pathological processes.
Research into Neurotransmitter Systems and Neurological Processes
There is an investigative interest in the effects of N-Benzyl-D-methionine Methyl Ester Hydrochloride on neurotransmitter systems. chemimpex.comchemimpex.com Methionine metabolism is linked to the synthesis of neurotransmitters and other neurologically active molecules. As such, derivatives like this compound are explored for their potential to provide insights into neurological disorders and potential treatments. chemimpex.comchemimpex.com Its role in the central nervous system is an area of ongoing research, contributing to the broader understanding of neurodegenerative diseases. chemimpex.com
Probing Neurochemical Pathways and Mechanisms
There is no available scientific literature detailing the use of N-Benzyl-D-methionine Methyl Ester Hydrochloride to probe neurochemical pathways or its mechanisms of action within the central nervous system. Searches for its effects on specific neurotransmitter systems, such as dopaminergic or glutamatergic pathways, did not yield any relevant studies. Consequently, no data can be presented on its potential interactions with neuronal receptors, transporters, or enzymes.
Applications in Fundamental Neuroscience Research Models
No studies utilizing N-Benzyl-D-methionine Methyl Ester Hydrochloride in fundamental neuroscience research models, such as in vitro cell cultures or in vivo animal models of neurological diseases, were identified. As a result, there are no research findings to report regarding its potential therapeutic or experimental utility in neuroscience.
Contributions to Agricultural Science Research
While listed as a potential plant growth regulator by chemical suppliers, there is no published research to support this claim or to detail its contributions to agricultural science.
Mechanistic Studies of Plant Growth Regulation
No mechanistic studies on the effects of N-Benzyl-D-methionine Methyl Ester Hydrochloride on plant growth regulation have been found in the public domain. There is no information regarding its interaction with plant hormones, signaling pathways, or physiological processes related to plant development.
Molecular Basis of Agronomic Applications
Given the absence of foundational research on its effects on plants, there is no information available on the molecular basis for any potential agronomic applications of N-Benzyl-D-methionine Methyl Ester Hydrochloride.
Future Research Directions and Emerging Paradigms
Expanding the Chemical Space of N-Alkylated Amino Acid Derivatives
The N-alkylation of amino acids is a fundamental strategy in medicinal chemistry to enhance the therapeutic properties of peptides and peptidomimetics. Introducing alkyl groups on the nitrogen atom can increase proteolytic stability, modulate receptor affinity, and improve cell permeability. monash.edu The synthesis of derivatives like N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride is a stepping stone toward a vast and underexplored chemical space.
Future research will likely focus on diversifying the N-alkyl substituents beyond simple methyl and benzyl (B1604629) groups. Methodologies such as reductive amination, the Leuckart reaction, and nucleophilic displacement are foundational techniques that can be adapted for this purpose. monash.edu For instance, the reductive amination of N-benzyl amino acids using formaldehyde (B43269) and formic acid has proven to be an effective, epimerization-free method for N-methylation. monash.edu This approach could be expanded by using a wider array of aldehydes and ketones to introduce novel N-alkyl groups, thereby systematically modifying the steric and electronic properties of the D-methionine scaffold.
Another promising direction is the use of transition-metal-catalyzed reactions for selective methionine alkylation. nih.gov While often applied to methionine residues within peptides, these bioorthogonal methods could be adapted for the synthesis of unique N-alkylated monomers. nih.gov Such strategies allow for the introduction of functional handles, such as alkynes or azides, which can be used for subsequent "click chemistry" modifications, further expanding the accessible chemical diversity.
Table 1: Synthetic Methods for N-Alkylation of Amino Acids
| Method | Description | Key Features | Potential for Diversification |
|---|---|---|---|
| Reductive Amination | Involves the reaction of an amino acid with an aldehyde or ketone in the presence of a reducing agent. The Leuckart reaction uses formic acid. monash.edu | Generally high-yielding and can be performed under mild conditions, minimizing racemization. monash.edu | High: A wide variety of aldehydes and ketones can be used to install diverse alkyl groups. |
| Nucleophilic Displacement | Reaction of an N-tosyl amino acid or α-bromo acid with an alkylating agent like dimethyl sulfate. monash.edu | An established method, though it can sometimes require harsher conditions. monash.edu | Moderate: Dependent on the availability and reactivity of various alkyl halides. |
| Bioorthogonal Catalysis | Utilizes transition-metal catalysts (e.g., metalloporphyrins) to selectively alkylate the sulfur atom of methionine, which can be a precursor step or an alternative modification site. nih.gov | Highly selective and can be performed under biocompatible conditions. nih.gov | High: Allows for the introduction of functionalized alkyl groups for further modification. |
Advanced Analytical and Spectroscopic Techniques for Derivative Characterization in Research
As the complexity of N-alkylated D-methionine derivatives grows, so does the need for sophisticated analytical techniques to ensure their structural integrity and purity. The characterization of these chiral compounds is critical for understanding their biological activity and function. researchgate.net
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are cornerstone techniques for the separation and analysis of amino acid derivatives. researchgate.netcreative-proteomics.com For chiral molecules like D-methionine derivatives, the use of chiral stationary phases is essential to separate enantiomers and confirm stereochemical purity. researchgate.net To enhance detection, especially for compounds lacking a strong chromophore, pre-column or post-column derivatization is often employed. creative-proteomics.commyfoodresearch.com Reagents such as 9-Fluorenyl Methyl Chloroformate (FMOC-Cl) or Phenyl Isothiocyanate (PITC) can be used to attach a UV-active or fluorescent tag. creative-proteomics.com
Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), has become an indispensable tool for amino acid analysis. creative-proteomics.com It provides not only accurate mass determination but also structural information through tandem MS (MS/MS) fragmentation patterns. A novel method involves derivatizing multiple functional groups (amino, carboxyl) to improve the hydrophobicity and ionization efficiency of the amino acids, leading to high-sensitivity detection. rsc.org
Table 2: Comparison of Analytical Techniques for Amino Acid Derivative Characterization
| Technique | Principle | Advantages | Applications in Derivative Characterization |
|---|---|---|---|
| Chiral HPLC | Differential partitioning of enantiomers between a mobile phase and a chiral stationary phase. researchgate.net | High resolution for separating stereoisomers. researchgate.netcreative-proteomics.com | Confirmation of enantiomeric purity of D-methionine derivatives. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. Requires derivatization to increase volatility. creative-proteomics.com | High sensitivity and provides structural information from mass spectra. creative-proteomics.com | Analysis of derivatized N-alkylated amino acids; impurity profiling. |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Chromatographic separation followed by mass analysis and fragmentation of selected ions. rsc.org | Superior sensitivity, specificity, and structural elucidation capabilities. creative-proteomics.com | Precise quantification and identification of complex derivatives in biological matrices. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and dynamics of molecules. | Unrivaled for unambiguous structure determination of novel compounds. | Elucidation of the exact structure, including stereochemistry and conformation, of newly synthesized derivatives. |
Computational Approaches to Derivative Design and Reactivity Prediction
Computational chemistry offers powerful tools to accelerate the design and development of novel D-methionine derivatives. These in silico methods can predict the properties of molecules before they are synthesized, saving significant time and resources. researchgate.net For compounds intended for biological applications, computational approaches can model interactions with target proteins and predict binding affinity. nih.gov
Molecular docking and molecular dynamics (MD) simulations are key techniques used to study how a ligand, such as a D-methionine derivative, might bind to a biological target like an enzyme or receptor. These simulations can help rationalize structure-activity relationships and guide the design of derivatives with improved potency or selectivity. acs.org The use of D-amino acids in peptides can confer resistance to proteolytic degradation, a significant advantage for therapeutic agents. researchgate.net Computational tools can be employed to design D-peptides with optimized binding properties. researchgate.net
Furthermore, quantum mechanics (QM) calculations can be used to predict the reactivity of derivatives, helping to optimize synthetic routes and anticipate potential side reactions. Free energy calculation methods, such as thermodynamic integration (TI), are among the most accurate computational techniques for predicting changes in binding affinity resulting from structural modifications. researchgate.netnih.gov The combination of these computational tools provides a high-throughput virtual screening pipeline to identify promising new derivative candidates. chemrxiv.org
Table 3: Computational Tools in Derivative Design
| Tool/Method | Purpose | Key Application |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. | Screening virtual libraries of D-methionine derivatives against a protein target to identify potential binders. acs.org |
| Molecular Dynamics (MD) Simulation | Simulates the physical movements of atoms and molecules over time, providing insight into conformational flexibility and binding stability. | Assessing the stability of a derivative-protein complex and identifying key intermolecular interactions. researchgate.net |
| Thermodynamic Integration (TI) | Calculates the free energy difference between two states, often used to predict the change in binding affinity upon mutation. nih.gov | Accurately predicting how modifications to the N-alkyl groups of a D-methionine derivative will affect its binding affinity. researchgate.netnih.gov |
| Quantum Mechanics (QM) Calculations | Models the electronic structure of molecules to predict properties like reactivity, charge distribution, and spectroscopic signatures. | Predicting reaction pathways for the synthesis of new derivatives and understanding their electronic properties. |
Development of Novel Chemical Biology Probes Based on D-Methionine Derivatives
Chemical biology probes are essential tools for studying biological processes in their native context. D-methionine derivatives, built upon scaffolds like N-Benzyl-N-methyl-D-methionine methyl ester hydrochloride, represent a promising class of molecules for the development of such probes. Their unique stereochemistry can be exploited to achieve specific biological interactions or metabolic labeling.
One emerging area is the use of methionine analogues for metabolic labeling of proteins. For example, L-Homopropargylglycine (HPG), a methionine derivative containing a clickable alkyne group, can be incorporated into newly synthesized proteins. nih.gov Subsequent reaction with an azide-conjugated fluorophore allows for the visualization of metabolically active cells or pathogens. nih.gov Developing a D-enantiomer of such a probe could offer unique advantages, potentially being processed by different metabolic pathways or exhibiting greater stability. The synthesis of such probes would rely on versatile precursors that allow for the straightforward introduction of reporter tags like alkynes or azides.
Furthermore, the sulfur atom in methionine is a unique handle for chemical modification. It can be selectively alkylated to form stable sulfonium (B1226848) ions, providing another avenue for attaching probes or other functionalities. nih.gov Derivatives of D-methionine could be designed as targeted probes for specific enzymes or cellular processes where D-amino acids play a role or can act as inhibitors. The development of such tools will be invaluable for dissecting complex biological pathways and for applications in diagnostics and drug discovery. chemscene.com
Q & A
Q. How can cross-disciplinary approaches (e.g., chemical biology vs. pharmacology) resolve ambiguities in this compound’s mechanism of action?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
